

# L-Prolinamide-d3 CAS number and identification

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## Compound of Interest

Compound Name: *L-Prolinamide-d3*

Cat. No.: *B12404848*

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## An In-depth Technical Guide to **L-Prolinamide-d3**

This technical guide provides a comprehensive overview of **L-Prolinamide-d3**, a deuterated derivative of L-Prolinamide. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds as internal standards for quantitative analysis. This document covers the compound's identification, key physicochemical properties, synthesis, and detailed experimental protocols for its application.

## Compound Identification and Properties

**L-Prolinamide-d3** is the deuterium-labeled form of L-Prolinamide, which is a derivative of the amino acid L-proline.<sup>[1]</sup> The incorporation of deuterium atoms results in a higher molecular weight compared to the natural compound, making it an ideal internal standard for mass spectrometry-based quantification assays.<sup>[1]</sup> Deuteration can sometimes influence the pharmacokinetic and metabolic profiles of drugs, a factor that is critical in advanced drug development studies.<sup>[1]</sup>

## General Information

The specific compound detailed in this guide is L-Prolinamide-2,5,5-d3, where three hydrogen atoms on the pyrrolidine ring have been replaced by deuterium.

## Physicochemical Data

The following table summarizes the key identification and physicochemical properties of **L-Prolinamide-d3** and its unlabeled counterpart for easy comparison.

Property	L-Prolinamide-d3	L-Prolinamide (Unlabeled)
Synonyms	L-Prolinamide-2,5,5-d3, (2S)-Pyrrolidine-2-carboxamide-2,5,5-d3	(S)-Pyrrolidine-2-carboxamide, H-L-Pro-NH2, Proline Amide
CAS Number	1276197-55-7[2][3]	7531-52-4
Molecular Formula	C <sub>5</sub> H <sub>7</sub> D <sub>3</sub> N <sub>2</sub> O	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> O
Molecular Weight	~117.16 g/mol	~114.15 g/mol
Appearance	White Crystalline Powder	White Crystalline Powder
Melting Point	Not specified; expected to be similar to unlabeled form	95-97 °C
Solubility	Soluble in DMSO (10 mM), Water, and Ethanol	Soluble in water, ethanol, and methanol
Isotopic Purity (atom % D)	≥ 96-98%	Not Applicable
Chemical Purity	≥ 98%	≥ 98%
Storage Conditions	Store at room temperature, in a dry and cool place	Store at room temperature or -20°C

## Synthesis of L-Prolinamide

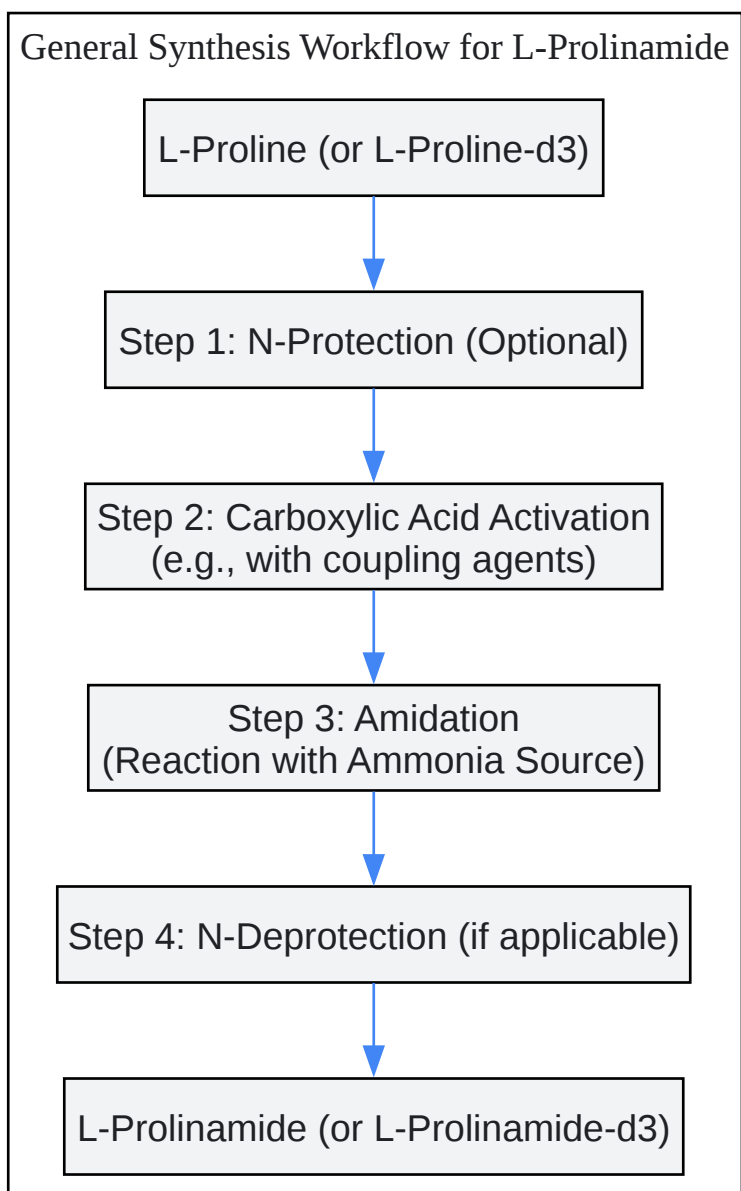
L-Prolinamide is an important intermediate for synthesizing peptides and chiral drugs. The synthesis of **L-Prolinamide-d3** follows the same principles as its unlabeled counterpart, typically starting from deuterated L-proline. The most common methods involve the amidation of L-proline. This can be achieved through several routes, such as activating the carboxylic acid group of L-proline and then reacting it with ammonia.

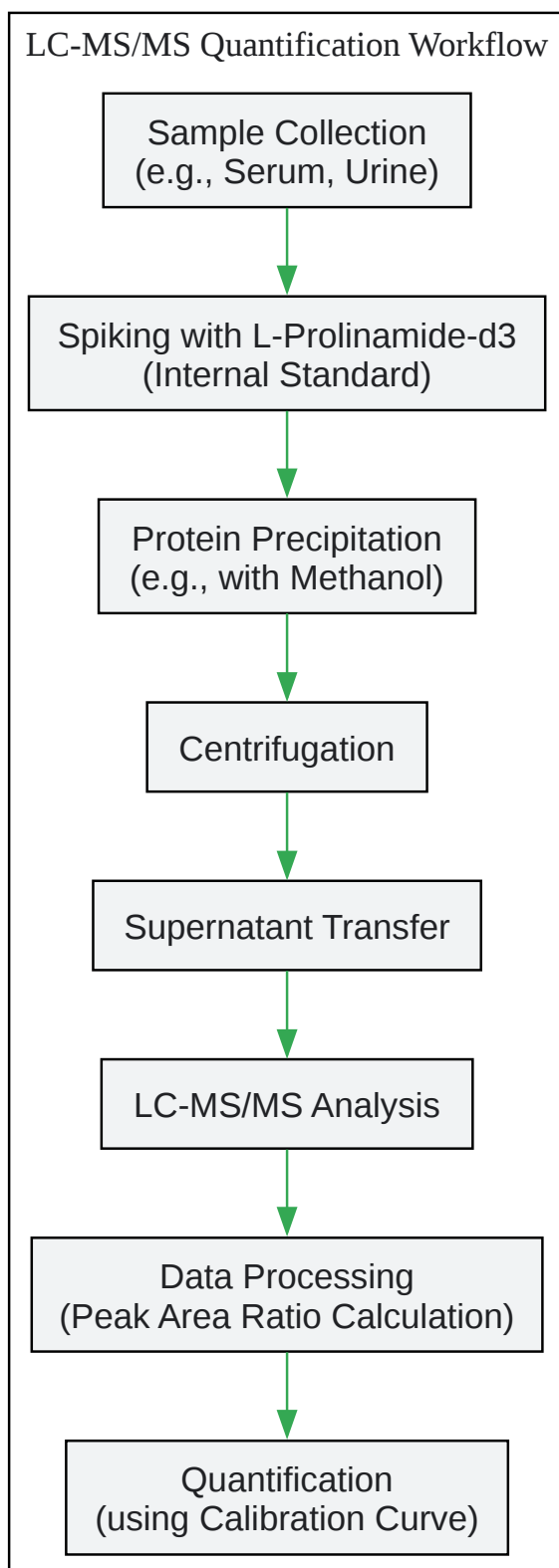
One established method involves the following logical steps:

- **Protection of the Amine Group:** The secondary amine of L-proline is often protected to prevent side reactions.

- Activation of the Carboxylic Acid: The carboxylic acid group is activated using a coupling agent (e.g., DCC, EDC) or by converting it to an acid chloride or anhydride.
- Amidation: The activated acid is reacted with an ammonia source to form the amide.
- Deprotection: The protecting group on the amine is removed to yield the final product.

A specific patented method describes reacting L-proline with triphosgene to form an intermediate L-proline-N-carboxyl-anhydride, which then undergoes ammonolysis to produce L-Prolinamide.





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